![molecular formula C5H6Br2O2 B3280512 Methyl 2,2-dibromocyclopropanecarboxylate CAS No. 71666-01-8](/img/structure/B3280512.png)
Methyl 2,2-dibromocyclopropanecarboxylate
Overview
Description
Methyl 2,2-dibromocyclopropanecarboxylate is a chemical compound with the molecular formula C6H6Br2O2. It belongs to the class of cyclopropane derivatives and contains two bromine atoms attached to a cyclopropane ring. The compound is an oily liquid at room temperature and exhibits interesting reactivity due to its strained three-membered ring structure .
Synthesis Analysis
The synthesis of Methyl 2,2-dibromocyclopropanecarboxylate involves the reaction of an α-bromoketone or aldehyde with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This one-pot reaction yields the desired product in excellent yields within a short time . The reaction mechanism likely involves nucleophilic addition and subsequent bromination of the cyclopropane ring.
Molecular Structure Analysis
CH3 \ C-Br / \ CH2 COOCH3
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and ring-opening reactions. For instance, it can undergo nucleophilic attack at the bromine atoms, leading to the formation of new carbon-carbon bonds. Additionally, the strained cyclopropane ring may react with other electrophiles or nucleophiles, resulting in diverse products .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Intermediate for Synthesis
Methyl 2,2-dibromocyclopropanecarboxylate serves as a valuable intermediate in the synthesis of various chemical compounds. For example, its use in creating methyl 1,1,2-tribromocyclopropanecarboxylate leads to a series of four-carbon cyclopropenes, which are crucial in chemical syntheses. This process also allows the conversion of the tribromo-ester into 1,1,2,2-tetrabromocyclopropane, a three-carbon cyclopropene synthon, demonstrating its versatility in chemical manufacturing (Dulayymi et al., 1996).
2. Role in Polymerization Processes
In the field of polymer science, methyl 2,2-dibromocyclopropanecarboxylate plays a significant role. It has been utilized in the radical homopolymerization of certain cyclic monomers, where its inclusion leads to the opening of the cyclopropane ring. This results in the formation of polymers with specific properties, such as a glass transition temperature of 90°C, indicating its importance in the creation of novel polymer materials (Moszner et al., 2003).
3. Utilization in Organic Reactions
This chemical is also pivotal in various organic reactions. For instance, it's used in the synthesis of 2,2-dibromocyclopropane-1,1-dicarboxylic acids, where it undergoes bromine–lithium exchange reactions leading to the creation of monobromocyclopropanes or intramolecular cyclisation to yield substituted 3-oxabicyclo[3.1.0]hexane. These reactions are crucial for producing cyclopropanes with multiple functionalities on the ring, highlighting its utility in complex organic syntheses (Baird et al., 2007).
Safety and Hazards
properties
IUPAC Name |
methyl 2,2-dibromocyclopropane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O2/c1-9-4(8)3-2-5(3,6)7/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDFHIBOLORUDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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